dimethyl 2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetate
Overview
Description
Dimethyl 2,2’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetate is a chemical compound with the molecular formula C23H28O8 . It has an average mass of 432.464 Da and a monoisotopic mass of 432.178406 Da .
Molecular Structure Analysis
The molecular structure of dimethyl 2,2’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetate consists of 23 carbon atoms, 28 hydrogen atoms, and 8 oxygen atoms . The exact structure is not provided in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 2,2’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetate include a melting point of 178.5-179.5 °C, a predicted boiling point of 393.0±35.0 °C, and a predicted density of 1.268±0.06 g/cm3 . It should be stored at 2-8°C .Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
The compound’s predicted properties include a melting point of 1785-1795 °C, a boiling point of 3930±350 °C (Predicted), and a density of 1268±006 g/cm3 (Predicted) .
Result of Action
The molecular and cellular effects of dimethyl 2,2’-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetate’s action are currently unknown due to the lack of research on this compound .
Action Environment
Like most compounds, factors such as temperature, ph, and the presence of other chemicals could potentially affect its action .
Properties
IUPAC Name |
methyl 2-[2-[[4,5-dimethoxy-2-(2-methoxy-2-oxoethyl)phenyl]methyl]-4,5-dimethoxyphenyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O8/c1-26-18-8-14(16(10-20(18)28-3)12-22(24)30-5)7-15-9-19(27-2)21(29-4)11-17(15)13-23(25)31-6/h8-11H,7,12-13H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALMYVGNQNQEBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC2=CC(=C(C=C2CC(=O)OC)OC)OC)CC(=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.